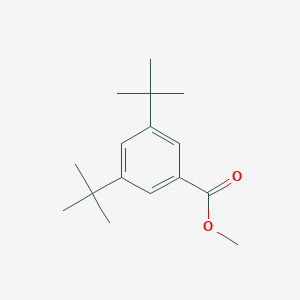

Methyl 3,5-Di-tert-butylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,5-ditert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-15(2,3)12-8-11(14(17)18-7)9-13(10-12)16(4,5)6/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIOQJMJXFVPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20533244 | |

| Record name | Methyl 3,5-di-tert-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64277-87-8 | |

| Record name | Methyl 3,5-di-tert-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 3,5-Di-tert-butylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 15, 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3,5-di-tert-butylbenzoate, a sterically hindered aromatic ester of significant interest in organic synthesis and materials science. This document collates and interprets key data points, including physicochemical characteristics, spectroscopic signatures, synthesis protocols, and safety considerations. The information presented herein is intended to equip researchers, chemists, and professionals in drug development with the foundational knowledge required for the effective handling, application, and further investigation of this compound.

Introduction

This compound, with the CAS Registry Number 64277-87-8, is an organic compound characterized by a benzene ring substituted with two bulky tert-butyl groups at the meta positions relative to a methyl ester functionality.[1] This steric hindrance imparted by the tert-butyl groups significantly influences its reactivity and physical properties, making it a valuable building block in the synthesis of complex molecules and polymers. Its structural features can be leveraged to control reaction pathways, enhance thermal stability in materials, and fine-tune the electronic properties of derivative compounds. This guide serves as a centralized repository of its fundamental physical and spectroscopic properties.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, purification, and application in various experimental setups. This compound is a white to off-white crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₂ | PubChem[1] |

| Molecular Weight | 248.36 g/mol | PubChem[1] |

| Melting Point | 53 °C | ChemicalBook[2] |

| Boiling Point | Data not readily available | N/A |

| Density | Data not readily available | N/A |

| Appearance | White to Almost white powder to crystal | ChemicalBook[2] |

Solubility Profile

Qualitative solubility information suggests that this compound, being a largely nonpolar molecule, exhibits poor solubility in water. It is expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents. A comprehensive, quantitative solubility study in a range of solvents has not been reported in the available literature. For practical laboratory applications, solvents such as methanol, ethanol, diethyl ether, and dichloromethane should be considered for dissolution.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic compounds. The following sections detail the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹³C NMR Spectrum: The ¹³C NMR spectrum of this compound is available and provides characteristic signals for the different carbon environments in the molecule.[1]

-

¹H NMR Spectrum: While a publicly available experimental ¹H NMR spectrum for this specific compound is not provided in the search results, the expected chemical shifts and multiplicities can be predicted based on its structure. One would anticipate a singlet for the methyl ester protons, signals for the aromatic protons, and a singlet for the protons of the two equivalent tert-butyl groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound, typically recorded as a KBr-pellet, displays characteristic absorption bands.[1] Key expected vibrational frequencies are summarized in Table 2.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3000-2850 | C-H (in tert-butyl and methyl groups) | Stretching |

| ~1720 | C=O (ester) | Stretching |

| ~1600, ~1480 | C=C (aromatic ring) | Stretching |

| ~1250 | C-O (ester) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering insights into its structure.

-

GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1] The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (248.36 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the tert-butyl groups.

Synthesis and Reactivity

Synthetic Approach

This compound is typically synthesized via the esterification of 3,5-di-tert-butylbenzoic acid with methanol in the presence of an acid catalyst. This is a standard Fischer esterification reaction.

Experimental Protocol: Fischer Esterification of 3,5-Di-tert-butylbenzoic Acid

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-di-tert-butylbenzoic acid (1.0 eq) and an excess of methanol (which also serves as the solvent).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Reaction: Heat the mixture to reflux and maintain the reaction for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Reactivity Profile

The reactivity of this compound is largely dictated by the steric hindrance of the two tert-butyl groups. These bulky substituents protect the aromatic ring and the ester functionality from nucleophilic attack.

-

Electrophilic Aromatic Substitution: The bulky tert-butyl groups sterically hinder the ortho and para positions, making electrophilic substitution on the aromatic ring challenging. Reactions that do occur will be highly selective.

-

Ester Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, although the steric hindrance may necessitate more forcing reaction conditions compared to less substituted benzoates.

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

-

Hazard Statements: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[2]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a sterically hindered aromatic ester with well-defined physical and spectroscopic properties. Its synthesis is straightforward via Fischer esterification, and its reactivity is significantly influenced by its bulky substituents. This technical guide provides a solid foundation for researchers and professionals working with this compound, enabling its effective and safe use in various scientific endeavors. Further research to determine its boiling point, density, and quantitative solubility in a range of solvents would be beneficial to the scientific community.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. methyl 4-tert-butyl benzoate. [Link]

-

PubChem. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

Sources

1H and 13C NMR spectra of Methyl 3,5-Di-tert-butylbenzoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3,5-Di-tert-butylbenzoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a sterically hindered aromatic ester. Designed for researchers and drug development professionals, this document synthesizes theoretical predictions with field-proven experimental protocols. We will delve into the causality behind spectral features, provide a self-validating methodology for data acquisition, and ground all claims in authoritative references.

Introduction: The Molecular Subject

This compound (C₁₆H₂₄O₂) is a derivative of benzoic acid characterized by two bulky tert-butyl groups positioned meta to a methyl ester functionality.[1] This substitution pattern introduces significant steric hindrance and a high degree of molecular symmetry, which are directly reflected in its NMR spectra. Understanding these spectra is crucial for confirming its identity, assessing purity, and studying its chemical behavior.

The power of NMR lies in its ability to probe the magnetic environments of individual nuclei (primarily ¹H and ¹³C), providing detailed information about connectivity, symmetry, and electronic structure. The principles of chemical shift, spin-spin coupling, and nuclear relaxation form the bedrock of this analysis.

Caption: Molecular structure of this compound.

Spectral Prediction and Analysis

The molecule possesses a C₂ᵥ symmetry axis passing through C1, the ester group, and C4. This symmetry dictates that carbons C2 and C6 are equivalent, as are C3 and C5. Likewise, the protons attached to C2 and C6 are equivalent, and the two tert-butyl groups are identical.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, displaying four distinct signals.

-

Aromatic Protons (H2, H6): Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm region due to the deshielding effect of the ring current.[2][3] In this molecule, the protons at the C2 and C6 positions are ortho to the electron-withdrawing methyl ester group, which will shift them further downfield. They will appear as a doublet due to coupling with the H4 proton.

-

Aromatic Proton (H4): The proton at the C4 position is para to the ester group and situated between two bulky tert-butyl groups. It will appear as a triplet due to coupling with the two equivalent H2/H6 protons. Its chemical shift will be influenced by both flanking alkyl groups and the ester group.

-

tert-Butyl Protons: The 18 protons of the two equivalent tert-butyl groups are expected to produce a single, intense singlet.[4] The characteristic chemical shift for tert-butyl protons is between 0.5 and 2.0 ppm.[4] The high integration value (18H) makes this peak a dominant feature of the spectrum.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl group attached to the ester oxygen are deshielded by the electronegative oxygen atom. Their signal is expected to be a singlet in the range of 3.7-4.1 ppm.[5][6]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~ 7.8 - 8.0 | 2H | Doublet (d) | H2, H6 | Ortho to electron-withdrawing C=O group. |

| ~ 7.5 - 7.7 | 1H | Triplet (t) | H4 | Para to C=O, coupled to two equivalent protons. |

| ~ 3.9 | 3H | Singlet (s) | -OCH₃ | Deshielded by adjacent ester oxygen.[5] |

| ~ 1.3 | 18H | Singlet (s) | -C(CH₃)₃ | Shielded alkyl protons, equivalent due to symmetry and free rotation.[4] |

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals.

-

Carbonyl Carbon (-C=O): The carbon of the ester carbonyl group is highly deshielded and typically appears in the 165-175 ppm range.[7]

-

Aromatic Carbons: Aromatic carbons generally resonate between 110-160 ppm.[8]

-

C1 (ipso-Carbon): The carbon attached to the ester group will be downfield.

-

C3/C5 (ipso-Carbons): The carbons attached to the tert-butyl groups will also be significantly downfield due to substitution.

-

C2/C6: These carbons are adjacent to the ester-substituted carbon.

-

C4: This carbon is situated between the two tert-butyl substituted carbons.

-

-

tert-Butyl Carbons: The tert-butyl group gives rise to two signals:

-

Quaternary Carbon (-C(CH₃)₃): The central quaternary carbon typically appears between 30 and 42 ppm.[4]

-

Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of each tert-butyl group are shielded and appear further upfield, typically between 20 and 35 ppm.[4][7] Free rotation makes all six methyl groups chemically equivalent, resulting in a single peak.[9]

-

-

Methyl Ester Carbon (-OCH₃): The carbon of the ester's methyl group is deshielded by the oxygen and usually found in the 50-65 ppm range.[7]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 167 | C=O | Ester carbonyl carbon, highly deshielded.[7] |

| ~ 151 | C3, C5 | Aromatic carbons attached to bulky alkyl groups. |

| ~ 131 | C1 | Aromatic carbon attached to the ester group. |

| ~ 129 | C4 | Aromatic CH between two substituted carbons. |

| ~ 125 | C2, C6 | Aromatic CH ortho to the ester group. |

| ~ 52 | -OCH₃ | Deshielded by electronegative oxygen.[7] |

| ~ 35 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[4] |

| ~ 31 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group.[4] |

Experimental Protocol for NMR Data Acquisition

Adherence to a rigorous and validated protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[10]

Methodology:

-

Weigh the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[11][12]

-

Select Solvent: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is an excellent choice for nonpolar organic compounds like this ester.[12]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[10] Gently vortex or sonicate the mixture to ensure the sample dissolves completely.

-

Add Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the universal reference standard (δ = 0.00 ppm) for ¹H and ¹³C NMR in organic solvents due to its chemical inertness and single, sharp resonance peak located upfield of most organic signals.[10]

-

Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[13] Solid particles can interfere with the magnetic field homogeneity, leading to broadened spectral lines.[11]

-

Final Checks: Ensure the sample height in the tube is approximately 4-5 cm.[12] Cap the tube securely, and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

Caption: Experimental workflow for NMR analysis.

Spectrometer Setup and Acquisition Parameters

The following parameters are recommended for a standard 400-600 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: A standard one-pulse sequence (e.g., zg30 or zgcppr) is appropriate.[14]

-

Pulse Angle: A 30-45° flip angle is recommended to balance signal intensity with ensuring full relaxation between scans for accurate integration.[15]

-

Acquisition Time (AQ): ~4 seconds. This ensures adequate resolution of signals.[15]

-

Relaxation Delay (D1): 1-2 seconds. For routine spectra, this is sufficient. For highly accurate quantitative analysis, the delay should be at least 5 times the longest T₁ relaxation time.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.[14]

-

Spectral Width (SW): A range of -2 to 12 ppm is adequate to cover the signals of the compound and TMS.

¹³C NMR Acquisition:

-

Pulse Program: An inverse-gated decoupling pulse sequence (e.g., zgig) with proton decoupling is standard for obtaining a spectrum with singlets for all carbons and preventing NOE distortions for better quantitation.[14]

-

Pulse Angle: A 30° pulse is recommended to avoid saturating quaternary carbons, which often have long relaxation times.[15]

-

Acquisition Time (AQ): ~2-4 seconds.[15]

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for the complete relaxation of quaternary carbons (like C1, C3/C5, and the quaternary tert-butyl carbon).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 128 to 1024) is required to obtain a good signal-to-noise ratio.

-

Spectral Width (SW): A range of 0 to 220 ppm will cover all expected carbon signals.

Conclusion

This guide provides a robust framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. The predicted spectra, characterized by their simplicity due to molecular symmetry, offer clear benchmarks for structural verification. The detailed experimental protocol outlines a self-validating system for generating high-fidelity data. By explaining the causality behind spectral features and experimental choices, this document empowers researchers to not only replicate these results but also to apply these principles to the structural elucidation of other novel compounds.

References

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Iowa State University. [Link]

-

NMR Sample Preparation . (n.d.). University of Ottawa. [Link]

-

t-Butyl group towers over other 1H resonances . (2008, July 7). ACD/Labs. [Link]

-

NMR Sample Preparation: The Complete Guide . (n.d.). Organomation. [Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences. (n.d.). University College London. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra . (2018, September 28). In Modern NMR Techniques for Synthetic Chemistry. The Royal Society of Chemistry. [Link]

-

How To Prepare And Run An NMR Sample . (2025, July 24). ALWSCI. [Link]

-

Spectroscopy of Aromatic Compounds . (2024, March 17). Chemistry LibreTexts. [Link]

-

NMR Spectroscopy of Benzene Derivatives . (n.d.). Moodle. [Link]

-

Spectroscopy of Aromatic Compounds . (2025, January 22). Chemistry LibreTexts. [Link]

-

Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections . (2018, May 15). National Institutes of Health. [Link]

-

Interpreting C-13 NMR Spectra . (2023, January 29). Chemistry LibreTexts. [Link]

-

Spectroscopy Tutorial: Esters . (n.d.). UCLA Chemistry & Biochemistry. [Link]

-

Chemical Shift . (2023, February 11). Chemistry LibreTexts. [Link]

-

Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR? . (2016, February 19). ResearchGate. [Link]

-

This compound . (n.d.). PubChem. [Link]

Sources

- 1. This compound | C16H24O2 | CID 13267559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. organomation.com [organomation.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

Spectroscopic Fingerprinting of Methyl 3,5-Di-tert-butylbenzoate: An In-Depth Technical Guide to its Infrared (IR) and Mass Spectrometry (MS) Data

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical entities is paramount. Methyl 3,5-di-tert-butylbenzoate, a sterically hindered aromatic ester, presents a unique spectroscopic profile that is crucial for its identification, purity assessment, and quality control. This technical guide provides an in-depth analysis of the Infrared (IR) and Mass Spectrometry (MS) data for this compound, offering field-proven insights into the experimental choices and interpretation of the resulting spectra. As a self-validating system, the protocols and data interpretation outlined herein are designed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

This compound possesses a molecular formula of C₁₆H₂₄O₂ and a molecular weight of 248.36 g/mol .[1][2] Its structure, featuring a central benzene ring substituted with two bulky tert-butyl groups and a methyl ester functionality, gives rise to characteristic spectroscopic signatures that will be explored in detail.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. For this compound, the IR spectrum provides a unique fingerprint, revealing the presence of its key functional groups.

Experimental Protocol: KBr Pellet Method

The solid nature of this compound at room temperature makes the Potassium Bromide (KBr) pellet method an ideal choice for obtaining a high-quality transmission FTIR spectrum. This technique involves dispersing the analyte in a solid matrix that is transparent to infrared radiation.

Rationale for Method Selection: The KBr pellet method is chosen over other techniques like Nujol mulls or attenuated total reflectance (ATR) to avoid interference from solvent or mulling agent peaks and to obtain a spectrum with well-defined, sharp absorption bands, which is particularly important for fingerprint region analysis.

Step-by-Step Methodology:

-

Sample and KBr Preparation:

-

Thoroughly dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum, particularly in the broad O-H stretching region (~3400 cm⁻¹).

-

Weigh approximately 1-2 mg of this compound and 150-200 mg of the dried KBr. The optimal sample-to-KBr ratio is typically around 1:100 to ensure a transparent pellet and avoid saturated absorption bands.[3]

-

-

Grinding and Mixing:

-

In an agate mortar and pestle, gently grind the KBr to a fine powder.

-

Add the this compound to the mortar and continue to grind the mixture for 1-2 minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The resulting mixture should have a consistent, fine, flour-like texture.

-

-

Pellet Formation:

-

Assemble a clean and dry pellet die.

-

Transfer a portion of the sample-KBr mixture into the die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[4] This high pressure causes the KBr to become plastic and form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment should be recorded prior to the sample scan to correct for atmospheric and instrumental contributions.

-

Diagram of Experimental Workflow:

Caption: Workflow for FTIR analysis using the KBr pellet method.

Interpretation of the Infrared Spectrum

The IR spectrum of this compound is dominated by several key absorption bands that correspond to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~2965 | C-H Asymmetric Stretch | tert-Butyl | Strong |

| ~2870 | C-H Symmetric Stretch | tert-Butyl | Medium |

| ~1725 | C=O Stretch | Aromatic Ester | Very Strong |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium to Weak |

| ~1365 | C-H Bending (umbrella) | tert-Butyl | Strong |

| ~1250 | C-O Stretch (asymmetric) | Ester | Strong |

| ~1120 | C-O Stretch (symmetric) | Ester | Strong |

| ~880 | C-H Out-of-plane Bending | 1,3,5-Trisubstituted Ring | Strong |

Analysis of Key Peaks:

-

tert-Butyl Group Vibrations: The strong absorption bands at approximately 2965 cm⁻¹ and 2870 cm⁻¹ are characteristic of the asymmetric and symmetric C-H stretching vibrations of the methyl groups within the two tert-butyl substituents. A strong bending vibration, often referred to as the "umbrella" mode, for the tert-butyl group is expected around 1365 cm⁻¹.

-

Aromatic Ester Vibrations: The most prominent feature in the spectrum is the intense carbonyl (C=O) stretching band around 1725 cm⁻¹. This frequency is typical for an aromatic ester where the carbonyl group is conjugated with the benzene ring. Following the "Rule of Three" for esters, two strong C-O stretching bands are anticipated. The asymmetric C-O stretch is typically found at a higher wavenumber, around 1250 cm⁻¹, while the symmetric stretch appears at a lower wavenumber, near 1120 cm⁻¹.

-

Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by the C=C stretching vibrations in the 1600-1470 cm⁻¹ region. The substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ range. For a 1,3,5-trisubstituted benzene ring, a strong absorption band is expected around 880 cm⁻¹.

Diagram of Molecular Vibrations:

Caption: Key vibrational modes of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is the most common method, leading to the formation of a molecular ion and a series of fragment ions that are diagnostic of the molecule's structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, resulting in characteristic fragmentation patterns that are highly reproducible and ideal for structural elucidation and library matching.

Rationale for Method Selection: EI is chosen for its ability to generate a rich fragmentation spectrum, which is crucial for identifying the different structural motifs within this compound, such as the tert-butyl groups and the benzoate core.

Step-by-Step Methodology:

-

Sample Introduction:

-

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is prepared.

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated probe. For GC-MS, a non-polar capillary column (e.g., DB-5ms) is suitable.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

-

Fragmentation:

-

The excess energy from the ionization process causes the molecular ion to undergo fragmentation, breaking chemical bonds to form smaller, stable fragment ions.

-

-

Mass Analysis and Detection:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Diagram of Mass Spectrometry Process:

Caption: The process of Electron Ionization Mass Spectrometry.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 248, corresponding to its molecular weight. The fragmentation pattern will be dominated by cleavages that lead to the formation of stable carbocations.

| m/z Value | Proposed Fragment Ion | Formation Pathway | Expected Relative Abundance |

| 248 | [C₁₆H₂₄O₂]⁺• | Molecular Ion (M⁺•) | Moderate |

| 233 | [M - CH₃]⁺ | Loss of a methyl radical from a tert-butyl group | High |

| 191 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical | Moderate |

| 177 | [M - C₄H₉ - CH₂]⁺ | Loss of a tert-butyl radical and subsequent rearrangement | Low |

| 149 | [C₉H₅O₂]⁺ | Cleavage of both tert-butyl groups | Low |

| 57 | [C₄H₉]⁺ | tert-Butyl cation | High |

Analysis of Key Fragments:

-

Molecular Ion (m/z 248): The presence of a peak at m/z 248 confirms the molecular weight of the compound. Its intensity is expected to be moderate due to the presence of the bulky tert-butyl groups, which promote fragmentation.

-

Loss of a Methyl Radical (m/z 233): The most abundant fragment is often the [M - 15]⁺ peak, resulting from the loss of a methyl radical from one of the tert-butyl groups. This leads to the formation of a stable tertiary carbocation, making this a highly favored fragmentation pathway.

-

Loss of a tert-Butyl Radical (m/z 191): Cleavage of a whole tert-butyl group results in a significant peak at [M - 57]⁺.

-

tert-Butyl Cation (m/z 57): A prominent peak at m/z 57 is characteristic of the highly stable tert-butyl carbocation, [C₄H₉]⁺. This is a strong indicator of the presence of tert-butyl substituents in the molecule.

Diagram of Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The combined application of Infrared (IR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive and robust analytical framework for the characterization of this compound. The IR spectrum confirms the presence of the key functional groups—the aromatic ester and the bulky tert-butyl substituents—through their characteristic vibrational frequencies. The mass spectrum provides the molecular weight and a detailed fragmentation pattern that corroborates the molecular structure. The methodologies and interpretative guidance presented in this technical guide offer a validated approach for researchers and professionals in the pharmaceutical and chemical industries to ensure the identity and quality of this important chemical compound.

References

-

PubChem. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

mzCloud. Methyl 3 5 di tert butyl 4 hydroxybenzoate. [Link]

-

SpectraBase. 3,5-Di-tert-butyl-4-hydroxy-benzoic acid, methyl ester - Optional[FTIR] - Spectrum. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

Wiley Science Solutions. Spectral Databases. [Link]

-

Kintek Press. What Is The Standard Ratio Of Kbr To Sample In An Ftir Pellet? Achieve 100:1 Precision For Clear Spectra. [Link]

-

SpectraBase. Online Spectral Database: Quick access to millions of NMR, IR, Raman, UV-Vis, and Mass Spectra. [Link]

-

Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

SCION Instruments. What are the common ionization methods for GC/MS. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen. [Link]

-

ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... [Link]

-

SpectraBase. About SpectraBase.com. [Link]

-

Spectroscopy Online. Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. [Link]

-

Agilent Technologies. Spring Webinars 2017 Part 3: Electron Ionization Source Parameters in GC-MS. [Link]

-

AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

-

ResearchGate. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. [Link]

-

AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

-

Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. [Link]

-

MassBank. Benzene and substituted derivatives. [Link]

-

NIH. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

Sources

Solubility of Methyl 3,5-Di-tert-butylbenzoate in common organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 3,5-Di-tert-butylbenzoate in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in synthetic chemistry and materials science. We delve into the physicochemical properties that govern its solubility, predicated on the foundational principle of "like dissolves like." This document furnishes researchers, scientists, and drug development professionals with a predictive framework for solvent selection, detailed experimental protocols for quantitative solubility determination, and an exploration of the key factors influencing solubility outcomes. Our approach integrates theoretical principles with practical, field-proven methodologies to ensure scientific integrity and experimental reproducibility.

Introduction: Understanding the Molecule

This compound (C₁₆H₂₄O₂) is an aromatic ester characterized by a central benzene ring substituted with a methyl ester group and two bulky, nonpolar tert-butyl groups.[1] This unique structure, with its significant hydrophobic character imparted by the alkyl groups and a localized polar region at the ester functional group, dictates its interaction with various solvents. A thorough understanding of its solubility is paramount for applications ranging from reaction medium selection and purification processes (such as crystallization) to formulation development in various industries.

Molecular Structure:

-

IUPAC Name: methyl 3,5-ditert-butylbenzoate[1]

-

Molecular Formula: C₁₆H₂₄O₂[1]

-

Molecular Weight: 248.36 g/mol [1]

-

Key Features: A largely nonpolar aromatic ring and aliphatic groups, with a polar ester moiety.

The solubility of a solute in a solvent is a critical chemical principle that underpins major laboratory techniques including crystallization, extraction, and chromatography.[2] This guide will provide the foundational knowledge to predict and experimentally verify the solubility of this compound.

Theoretical Framework: Predicting Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[2][3][4] This rule states that substances with similar intermolecular forces and polarity will be mutually soluble.[4][5][6]

-

Solute Analysis (this compound): The molecule is predominantly nonpolar. The two tert-butyl groups create significant steric bulk and contribute strong London dispersion forces, which are characteristic of nonpolar molecules. The methyl ester group (-COOCH₃) introduces a dipole moment, making it capable of dipole-dipole interactions. However, this polar character is a minor part of the overall molecular surface area. The molecule is considered aprotic as it lacks hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen, and thus cannot act as a hydrogen bond donor.

-

Solvent Interaction:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through London dispersion forces. Given the large nonpolar structure of this compound, strong solute-solvent interactions are expected, leading to high solubility.[4][7]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents have dipole moments but do not donate hydrogen bonds. They can interact favorably with the ester group of the solute via dipole-dipole interactions. Good to moderate solubility is anticipated.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by strong hydrogen bonding networks.[7] To dissolve the solute, these strong solvent-solvent hydrogen bonds must be broken. The energy required for this is not sufficiently compensated by the weaker dipole-dipole and dispersion forces formed between the solvent and the largely nonpolar solute.[4] Consequently, solubility is expected to be low in these solvents.[8]

-

The logical flow for predicting solubility is illustrated in the diagram below.

Caption: Standard workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Methodology

1. Purpose: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature. [9] 2. Materials & Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Orbital shaker or rotator with temperature control

-

Centrifuge with appropriate tubes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

3. Procedure:

-

Preparation:

- Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 5-10 mg).

- Record the exact mass of the compound added.

- Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.

- Securely cap the vial to prevent solvent evaporation.

- Prepare at least three replicate samples for each solvent.

-

Incubation / Equilibration:

- Place the vials in a temperature-controlled shaker or rotator. A standard temperature is 25 °C (298.15 K).

- Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically adequate. [10]

-

Phase Separation:

- After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

- To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). [10] 3. Alternatively, filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE). Discard the initial few drops of filtrate to avoid any adsorption effects from the filter membrane.

-

Quantification:

- Carefully pipette a known volume of the clear, saturated solution into a volumetric flask.

- Dilute the sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

- Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound. [9] 4. Data Analysis & Quality Control:

-

Calculate the solubility using the measured concentration and the dilution factor.

-

Express the final solubility in standard units (e.g., mg/mL, g/L, or mol/L).

-

Ensure the standard deviation of the replicate measurements is within an acceptable range (e.g., <10%).

-

Visually inspect the samples after equilibration to confirm that excess solid is still present, validating that a saturated solution was achieved.

Critical Factors Influencing Solubility Measurements

Achieving accurate and reproducible solubility data requires careful control over several experimental parameters:

-

Temperature: The solubility of solids in liquids is temperature-dependent, generally increasing with higher temperatures. [3]Therefore, maintaining a constant and accurately reported temperature is crucial.

-

Purity: The purity of both the solute and the solvent must be high, as impurities can significantly alter the measured solubility. [11]* Equilibration Time: Insufficient agitation time can lead to an underestimation of the true equilibrium solubility. The required time should be determined empirically if not known. [12][13]* Solid Phase: The physical form of the solid (e.g., crystalline vs. amorphous, polymorph) can affect solubility. It is important to characterize the solid phase before and after the experiment.

-

Phase Separation: Incomplete removal of undissolved microparticles is a common source of error, leading to an overestimation of solubility. Proper filtration or high-speed centrifugation is essential. [10][9]

Conclusion

The solubility of this compound is governed by its predominantly nonpolar molecular structure. It exhibits high solubility in nonpolar and moderately polar aprotic organic solvents, and poor solubility in polar protic solvents, especially water. While this guide provides a robust predictive framework, precise quantitative data must be obtained through rigorous experimental methods like the equilibrium shake-flask protocol detailed herein. By controlling for critical experimental variables, researchers can generate reliable solubility data essential for optimizing chemical processes and developing new formulations.

References

- AxisPharm. Equilibrium Solubility Assays Protocol.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube.

- ResearchGate. How to determine the solubility of a substance in an organic solvent?.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica.

- Nagwa. Lesson Explainer: Polar and Nonpolar Solvents.

- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- Lund University Publications.

- NZ Science Class Online. 5. Polarity and Solubility.

- PubChem.

- RevisionDojo. Why do polar and nonpolar substances dissolve differently?.

- Khan Academy. Solubility and intermolecular forces.

Sources

- 1. This compound | C16H24O2 | CID 13267559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. m.youtube.com [m.youtube.com]

- 4. revisiondojo.com [revisiondojo.com]

- 5. 5. Polarity and Solubility [gzscienceclassonline.weebly.com]

- 6. Khan Academy [khanacademy.org]

- 7. nagwa.com [nagwa.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of literature on the synthesis of Methyl 3,5-Di-tert-butylbenzoate

An In-Depth Technical Guide to the Synthesis of Methyl 3,5-Di-tert-butylbenzoate

Introduction: Understanding the Target Molecule

This compound (C₁₆H₂₄O₂) is an organic compound characterized by a benzene ring substituted with a methyl ester group and two sterically hindering tert-butyl groups at the meta positions.[1][2] These bulky tert-butyl groups impart unique properties to the molecule, influencing its reactivity, solubility, and electronic characteristics. Its structural analogue, methyl 3,5-di-tert-butyl-4-hydroxybenzoate, is a well-known antioxidant used in polymers and other materials.[3] While direct applications of this compound are less documented in mainstream literature, it serves as a crucial building block and intermediate in synthetic chemistry, particularly in the development of novel ligands, materials, and pharmacologically active molecules where steric bulk is required to control molecular geometry or reaction pathways.

This guide provides a comprehensive review of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's practicality for researchers and drug development professionals.

Primary Synthetic Strategy: Fischer-Speier Esterification of 3,5-Di-tert-butylbenzoic Acid

The most direct, cost-effective, and widely employed method for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 3,5-di-tert-butylbenzoic acid. This classic transformation, known as the Fischer-Speier esterification, is an equilibrium-driven process.[4][5]

Causality and Mechanism

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the remaining carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[5]

Because the reaction is reversible, specific strategies must be employed to drive the equilibrium toward the product side, in accordance with Le Châtelier's Principle.[6] The most common approach is to use a large excess of methanol, which acts as both a reactant and the solvent.[6] An alternative, or complementary, strategy is the removal of water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus, though this is less common when using a low-boiling alcohol like methanol.[6]

Caption: Workflow for Fischer-Speier Esterification.

Catalyst Selection: From Mineral Acids to Solid Catalysts

The choice of acid catalyst is critical and depends on factors such as cost, reactivity, and environmental considerations.

-

Mineral Acids (H₂SO₄): Concentrated sulfuric acid is a highly effective, inexpensive, and common catalyst for this reaction.[6][7][8] However, its corrosiveness, difficulty in removal, and potential for causing side reactions like dehydration or charring can be significant drawbacks.[9]

-

Sulfonic Acids (p-TsOH, MSA): p-Toluenesulfonic acid (p-TsOH) and methanesulfonic acid (MSA) are excellent alternatives.[3][10][11] They are strong acids that are solid (p-TsOH) or less corrosive liquids (MSA), making them easier to handle. They are highly effective in promoting esterification with fewer side reactions.

-

Solid Acid Catalysts: In a move toward greener chemistry, solid acid catalysts like strongly acidic ion-exchange resins (e.g., Amberlyst) or metal-based solid acids (e.g., Zr/Ti oxides) are gaining traction.[9][12][13] Their primary advantage is the ease of separation from the reaction mixture—simple filtration suffices, allowing the catalyst to be recovered and reused. This simplifies product workup and reduces acidic waste streams.[9][13]

Data Summary: Comparative Reaction Conditions

| Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-t-butyl benzoic acid | H₂SO₄ | Dichloroethane / Methanol | Reflux | 21 | ~85% (calculated from 161g product) | [8] |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid | p-TsOH | Methanol | 65-75 | 9-11 | 80-82 | [3] |

| 4-tert-butylbenzoic acid | Methane Sulphonic Acid | Methanol | 67 (Reflux) | 2 | >95% (conversion) | [11] |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid | Ion-Exchange Resin | Toluene | 110-150 | - | High | [12] |

Note: Data for exact analogues are included to demonstrate typical conditions and yields for sterically hindered benzoic acids.

Field-Proven Experimental Protocol: Fischer Esterification

This protocol is a synthesized representation based on standard laboratory procedures for Fischer esterification.[10][7]

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-di-tert-butylbenzoic acid (1.0 eq).

-

Add anhydrous methanol in a significant excess (10-20 molar equivalents) to serve as both reagent and solvent.

-

Slowly and cautiously, add the acid catalyst (e.g., concentrated H₂SO₄, 0.05 eq, or p-TsOH monohydrate, 0.1 eq) to the stirring solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to a gentle reflux (approx. 65-70°C) using a heating mantle.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours, depending on scale and catalyst).

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Dilute the remaining mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

-

Carefully pour the diluted mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly and vent the funnel frequently to manage effervescence from the quenching of the acid catalyst.

-

Continue adding NaHCO₃ solution until the aqueous layer is neutral or slightly basic (test with pH paper).

-

Separate the organic layer. Wash it sequentially with water and then with a saturated brine solution to remove residual salts and water.

-

-

Purification:

-

Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude ester by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

-

Alternative Strategy: Synthesis via Acyl Chloride Intermediate

For substrates that are sensitive to the harsh conditions of Fischer esterification or when the reaction is sluggish due to extreme steric hindrance, a two-step approach via an acyl chloride intermediate is a robust alternative. This method avoids strong acid and high temperatures.

Causality and Mechanism

This pathway involves two discrete steps:

-

Acyl Chloride Formation: The carboxylic acid is converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[14][15][16] These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic substitution by chloride.

-

Esterification: The purified acyl chloride is then reacted with methanol. The carbonyl carbon of the acyl chloride is extremely electrophilic, and it reacts rapidly with methanol, even in the absence of a catalyst. A base, such as pyridine or triethylamine, is often added to scavenge the HCl byproduct generated during the reaction.

Caption: Conceptual (and problematic) Friedel-Crafts route.

Due to these significant regiochemical challenges, the Friedel-Crafts alkylation of methyl benzoate is not a recommended or practical method for synthesizing the pure 3,5-isomer.

Conclusion and Expert Recommendation

For the synthesis of this compound, the Fischer-Speier esterification of 3,5-di-tert-butylbenzoic acid stands as the most efficient, economical, and scalable method. The use of excess methanol as the solvent and a strong acid catalyst like p-toluenesulfonic acid provides an excellent balance of reactivity, ease of handling, and high yield. For laboratories focused on sustainable practices, exploring the use of recoverable solid acid catalysts is a highly recommended avenue that simplifies purification and minimizes waste.

The two-step synthesis via an acyl chloride intermediate is a reliable, albeit more resource-intensive, alternative. It should be reserved for situations where the starting material is incompatible with strong, hot acid or when the Fischer esterification fails to proceed to completion. The direct Friedel-Crafts approach is not synthetically viable for producing this specific isomer in high purity and should be avoided.

References

- CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

-

Synthesis of methyl 3,5-diamino-4-tert. butylbenzoate. PrepChem.com. [Link]

-

Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). ResearchGate. [Link]

-

Fischer Esterification Procedure. University of Wisconsin-Stout. [Link]

- CN1861557A - Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid.

- US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid.

-

The Fischer Esterification. University of Missouri-St. Louis. [Link]

-

Synthesis of methyl p-(t-butyl)-benzoate. PrepChem.com. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Wisconsin-Stout. [Link]

-

Aziridine-2-carboxylic acids will react with oxalyl chloride to give morpholin-2,3,5-trionones, cyclic N-carboxyanhydrides or b-lactams depending on the nature of the substituent at the 3-position. Chemical Science. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

- CN107311868A - A method for preparing methyl p-tert-butylbenzoate.

-

This compound. PubChem. [Link]

-

Fischer Esterification of 3-nitrobenzoic acid. Truman State University ChemLab. [Link]

-

Access to "Friedel-Crafts-Restricted" tert-Alkyl Aromatics by Activation/Methylation of Tertiary Benzylic Alcohols. Organic Chemistry Portal. [Link]

-

Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

-

Screening of reaction conditions in the esterification of benzoic acid with methanol. ResearchGate. [Link]

-

Esterification of benzoic acid to methyl benzoate. University of Calgary. [Link]

-

Parametric optimization and rate laws determination for the conversion of 4-tert-butylbenzoic acid to methyl 4-tert. SciSpace. [Link]

-

How to prepare methyl benzoate from benzene. Quora. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate. ResearchGate. [Link]

-

The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. ResearchGate. [Link]

-

tert-BUTYL p-TOLUATE. Organic Syntheses Procedure. [Link]

-

THE TERTIARYBUTYLBENZENES: III. THE SYNTHESIS OF 2,4,6-TRI-t-BUTYLBENZOIC ACID AND THE DISSOCIATION OF DI. ResearchGate. [Link]

-

Among numerous methods for the preparation of chloroalkanes the most important in the laboratory is that from alcohols. Georg Thieme Verlag. [Link]

-

DMSO/SOCl2‐Mediated Synthesis of Thiomethylnaphthalenes from Propargyl Alcohols. ResearchGate. [Link]

Sources

- 1. 3,5-DI-TERT-BUTYLBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C16H24O2 | CID 13267559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. prepchem.com [prepchem.com]

- 9. CN107311868A - A method for preparing methyl p-tert-butylbenzoate - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 13. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

Navigating the Unseen: A Technical Guide to the Safe Handling of Methyl 3,5-Di-tert-butylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the landscape of pharmaceutical research and fine chemical synthesis, the introduction of novel molecules is a constant. Among these is Methyl 3,5-Di-tert-butylbenzoate, a sterically hindered aromatic ester with potential applications as a building block in complex organic synthesis. While its full toxicological profile is yet to be exhaustively characterized, a proactive and informed approach to its handling is paramount. This guide provides a comprehensive framework for the safe management of this compound in a laboratory setting, drawing upon established principles of chemical safety, data from analogous compounds, and a causal understanding of its structural attributes.

Compound Identity and Physicochemical Profile: Understanding the Molecule

A foundational element of safe handling is a thorough understanding of the compound's physical and chemical properties. These characteristics not only inform storage and handling protocols but also influence its potential reactivity and toxicological behavior.

| Property | Value | Source |

| IUPAC Name | methyl 3,5-ditert-butylbenzoate | [PubChem][1] |

| CAS Number | 64277-87-8 | [PubChem][1] |

| Molecular Formula | C₁₆H₂₄O₂ | [PubChem][1] |

| Molecular Weight | 248.36 g/mol | [PubChem][1] |

| Appearance | Data not available; likely a solid or liquid | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Expected to be insoluble in water; soluble in organic solvents | Inferred |

| Vapor Pressure | Data not available | - |

The presence of two bulky tert-butyl groups on the benzene ring introduces significant steric hindrance around the ester functionality. This can influence its reactivity, potentially making it less susceptible to certain nucleophilic attacks compared to unhindered benzoates.[2][3] However, this steric bulk does not preclude potential hazards and may affect its metabolic profile.

Hazard Identification and Risk Assessment: A Precautionary Approach

Due to the limited availability of specific toxicological data for this compound, a precautionary approach is warranted. The hazard assessment is therefore based on the known toxicology of benzoate esters and the general principles of handling aromatic compounds.

GHS Classification (Inferred)

Based on analogous compounds, the following Globally Harmonized System (GHS) classification should be considered:

-

Acute Toxicity, Oral (Category 4) : Benzoate esters can be harmful if swallowed.[4][5]

-

Skin Irritation (Category 2) : Prolonged or repeated contact may cause skin irritation.

-

Eye Irritation (Category 2A) : May cause serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : Vapors or dusts may cause respiratory tract irritation.

Toxicological Profile: The Role of Metabolism

Upon ingestion or absorption, benzoate esters are generally hydrolyzed to benzoic acid and the corresponding alcohol.[4][6] Benzoic acid is then typically metabolized in the liver and excreted.[5][6] While benzoic acid itself is of low toxicity, the metabolic pathway for this sterically hindered molecule is not fully elucidated and could potentially differ.[6][7]

Primary Routes of Exposure:

-

Inhalation: While likely having low vapor pressure, inhalation of aerosols or dusts (if solid) can lead to respiratory irritation.

-

Skin Contact: Direct contact can lead to irritation. The lipophilic nature of the compound suggests it may be absorbed through the skin.

-

Eye Contact: Direct contact is likely to cause irritation.

-

Ingestion: Accidental ingestion may be harmful.

Engineering Controls and Personal Protective Equipment: A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

-

Eyewash Stations and Safety Showers: These should be readily accessible in any area where the compound is handled.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Recommended Equipment | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards. | Protects against accidental splashes and airborne particles. |

| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron should be worn. | Prevents direct skin contact and potential absorption. |

| Respiratory Protection | Generally not required for small-scale use in a well-ventilated area. If aerosols or dusts are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Protects the respiratory system from irritant effects. |

Safe Handling and Storage Protocols: Minimizing Exposure

Adherence to strict handling and storage procedures is critical for mitigating risks.

Handling:

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Use in a well-ventilated area, preferably a fume hood.

-

Keep containers tightly closed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Store in a tightly sealed, properly labeled container.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

In Case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.

-

In Case of Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

For large spills, contain the spill and prevent it from entering drains or waterways. Follow institutional procedures for large chemical spills.

Waste Disposal: Environmental Responsibility

All waste containing this compound must be handled as hazardous chemical waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Do not dispose of down the drain or in general waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[8][9] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Sources

- 1. This compound | C16H24O2 | CID 13267559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. study.com [study.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Draft screening assessment Benzoates - Canada.ca [canada.ca]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 9. mtu.edu [mtu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Synthesis Protocol: Methyl 3,5-Di-tert-butylbenzoate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3,5-di-tert-butylbenzoate, a sterically hindered ester with applications in organic synthesis and as a building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Fischer esterification of 3,5-di-tert-butylbenzoic acid using methanol with an acid catalyst. This guide is designed for researchers and professionals in chemical and pharmaceutical development, offering in-depth explanations for procedural choices, a robust safety framework, and methods for purification and characterization to ensure a high-purity final product.

Introduction & Scientific Context

Sterically hindered aromatic esters are a pivotal class of molecules in modern organic chemistry. The inclusion of bulky substituents, such as the tert-butyl groups in this compound, imparts unique chemical and physical properties. These groups can enhance molecular lipophilicity, provide metabolic shielding in drug candidates, and direct subsequent reactions through steric control.

The synthesis of this compound is most commonly and efficiently achieved via the Fischer esterification . This classic reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[1][2] The reaction is an equilibrium process, and therefore, specific conditions must be employed to drive the synthesis toward the desired ester product. This protocol leverages a large excess of methanol, which serves as both a reactant and the solvent, to shift the equilibrium in favor of the product according to Le Châtelier's principle.[2]

The necessary precursor, 3,5-di-tert-butylbenzoic acid, can be synthesized through methods such as Friedel-Crafts alkylation of a suitable benzoic acid precursor, although direct alkylation of benzoic acid itself is challenging due to the deactivating nature of the carboxyl group.[3][4] This document will focus exclusively on the final esterification step.

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism, which is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).

Mechanism Steps:

-

Protonation: The carbonyl oxygen of 3,5-di-tert-butylbenzoic acid is protonated, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups, converting it into a better leaving group (H₂O).[2]

-

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.

-

Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

All steps in this mechanism are reversible.[2]

Materials & Reagents

This table summarizes the required reagents for the synthesis. Ensure all reagents are of appropriate purity and handled according to their respective Safety Data Sheets (SDS).

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 3,5-Di-tert-butylbenzoic Acid | C₁₅H₂₂O₂ | 234.33 | 10.0 | 1.0 | 2.34 g |

| Methanol (Anhydrous) | CH₄O | 32.04 | 493 | ~49 | 20 mL |

| Sulfuric Acid (Conc., 98%) | H₂SO₄ | 98.08 | ~5.5 | ~0.55 | 0.3 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | 100 mL |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | - | - | 60 mL |

| Brine (Sat. NaCl Soln.) | NaCl | 58.44 | - | - | 20 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | ~5 g |

Safety Precautions

Hazard Overview: This procedure involves corrosive acids, flammable liquids, and potentially irritating substances. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and nitrile gloves are mandatory.

-

Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns upon contact.[5][6] It is also a strong dehydrating agent. Handle with extreme care, adding it slowly to the methanol solution, as the dilution is exothermic.

-

Methanol (CH₃OH): Highly flammable and toxic if inhaled, ingested, or absorbed through the skin.[7][8] Keep away from ignition sources. Ensure adequate ventilation.

-

Quenching: The neutralization of sulfuric acid with sodium bicarbonate solution produces carbon dioxide (CO₂) gas, leading to effervescence. Add the bicarbonate solution slowly and with agitation to control the rate of gas evolution and prevent pressure buildup.[9]

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] For acid burns, seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Fire: Use a CO₂, dry chemical, or alcohol-resistant foam extinguisher. Do not use a direct water stream on a methanol fire.[10]

Detailed Synthesis Protocol

Part 1: Reaction Setup and Reflux

-

Reagent Preparation: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3,5-di-tert-butylbenzoic acid (2.34 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous methanol (20 mL) to the flask. Stir the mixture until the carboxylic acid is fully dissolved.

-

Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (0.3 mL) dropwise using a glass pipette.

-

Reflux Setup: Attach a reflux condenser to the round-bottom flask. Ensure the condenser is properly secured and that water is flowing through the outer jacket (in at the bottom, out at the top).

-

Heating: Place the apparatus in a heating mantle set upon a magnetic stirrer. Heat the mixture to a gentle reflux (approximately 65 °C, the boiling point of methanol) and maintain this temperature with continuous stirring for 4-6 hours.

-

Causality: Heating to reflux increases the rate of reaction without loss of the volatile solvent/reagent. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Part 2: Workup and Extraction

-

Cooling: After the reflux period, turn off the heat and allow the flask to cool to room temperature.

-

Solvent Reduction: Remove approximately half of the methanol using a rotary evaporator.

-

Causality: This step concentrates the product and makes the subsequent extraction more efficient.

-

-